molecular formula C19H17N3O B12537536 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide CAS No. 653604-28-5

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide

Cat. No.: B12537536
CAS No.: 653604-28-5
M. Wt: 303.4 g/mol
InChI Key: ICKSNLYPLCAUMI-UHFFFAOYSA-N
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Description

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a hydrazinylidene group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-2-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-methyl-N-phenylformamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the hydrazinylidene group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-1-carboxamide
  • 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-3-carboxamide
  • 6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-4-carboxamide

Uniqueness

6-(Hydrazinylidenemethyl)-N-methyl-N-phenylnaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

CAS No.

653604-28-5

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

6-methanehydrazonoyl-N-methyl-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C19H17N3O/c1-22(18-5-3-2-4-6-18)19(23)17-10-9-15-11-14(13-21-20)7-8-16(15)12-17/h2-13H,20H2,1H3

InChI Key

ICKSNLYPLCAUMI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C=NN

Origin of Product

United States

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